![molecular formula C7H5BrCl2O B6326224 1-Bromo-2,5-dichloro-3-methoxybenzene CAS No. 174913-17-8](/img/structure/B6326224.png)
1-Bromo-2,5-dichloro-3-methoxybenzene
Overview
Description
Scientific Research Applications
Steric Protection in Synthesis
1-Bromo-2,5-dichloro-3-methoxybenzene and its derivatives are used in the synthesis of complex molecules by providing steric protection. For example, a sterically hindered bromobenzene derivative was prepared and converted to a phosphonous dichloride, utilized to stabilize low-coordinate phosphorus compounds, demonstrating its utility in the preparation of sterically protected compounds in organic synthesis (Yoshifuji, Kamijo, & Toyota, 1993).
Environmental Presence and Origins
Bromochloromethoxybenzenes, including derivatives of this compound, have been studied for their presence in the marine troposphere of the Atlantic Ocean, indicating a mix of biogenic and anthropogenic origins. These compounds contribute to the complex mixture of organohalogens in the environment, highlighting the need for understanding their sources and impacts (Führer & Ballschmiter, 1998).
Liquid Crystal Synthesis
This compound derivatives have been explored in the synthesis of liquid crystals. For instance, derivatives were used in the reaction with pseudo-glucal to create unsaturated β-C-aryl glycosides, leading to the synthesis of chiral liquid crystals. The nature of the phenyl substituent in these molecules significantly influences their mesogenic properties, demonstrating their potential in materials science (Bertini et al., 2003).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and other exposed skin thoroughly after handling .
properties
IUPAC Name |
1-bromo-2,5-dichloro-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSZULKEIVJVMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods III
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